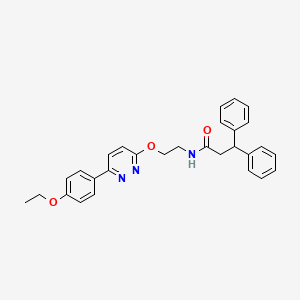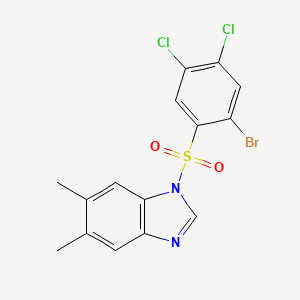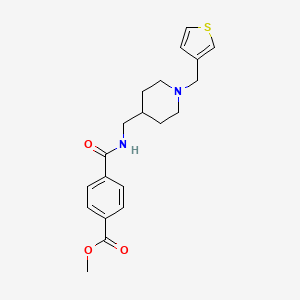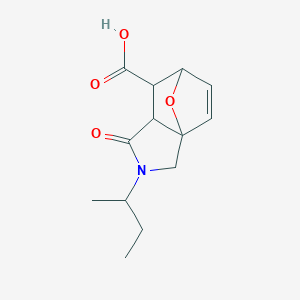
2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.282. The purity is usually 95%.
BenchChem offers high-quality 2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Structure of Esterification Products : A study explored the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. This work demonstrated the structural dynamics and the formation of unexpected cleavage products during esterification processes (Nadirova et al., 2019).
Preparation and Diels‐Alder Reaction : Research on tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate involved detailed analysis of preparation methods and chemical reactions, contributing to a better understanding of similar compounds' synthesis (Padwa et al., 2003).
Ring-Chain Tautomerism in Reaction Products : This study investigated the ring-chain tautomerism in products of the reaction between 5-substituted furfurylamines and anhydrides of α,β-unsaturated carboxylic acids, revealing significant insights into the structural dynamics of similar compounds (Zubkov et al., 2016).
Chemical Properties and Interactions
Analysis of Hydrogen-Bonded Crystalline Organic Salts : Research into the hydrogen bonds between acidic compounds and bis(benzimidazole) provided insights into the intermolecular interactions and supramolecular architectures, which could be relevant for understanding the behavior of similar chemical structures (Jin et al., 2014).
Molecular Structure Analysis via X-Ray Crystallography : The study of the title molecule, a product of nucleophilic cleavage in a related compound, using X-ray crystallography offered detailed insights into the molecular structure and potential interactions (Toze et al., 2013).
Potential Applications in Organic Synthesis
Synthesis of Novel Electrophilic Building Blocks : This research focused on creating new building blocks for the synthesis of enantiomerically pure compounds, offering potential applications in organic synthesis and pharmaceutical development (Zimmermann & Seebach, 1987).
Development of Photoactivatable Prodrugs : A study on new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, using butyric acid as a model, suggests potential applications in developing photoactivatable prodrugs (Soares et al., 2017).
Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles : Research on the ring rearrangement metathesis of methyl 3-allyl-3a,6-epoxyisoindole-7-carboxylates highlights advanced synthetic methods for creating natural product-like structures, applicable to drug discovery and organic chemistry (Antonova et al., 2020).
properties
IUPAC Name |
3-butan-2-yl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-7(2)14-6-13-5-4-8(18-13)9(12(16)17)10(13)11(14)15/h4-5,7-10H,3,6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVCCEKQOMHQJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


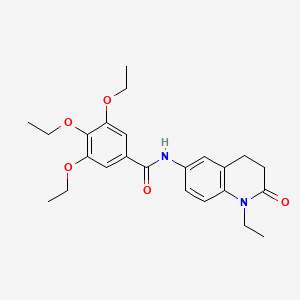
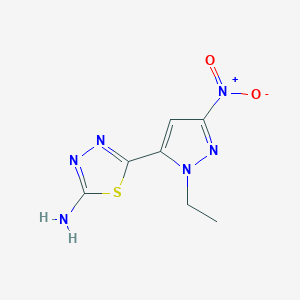
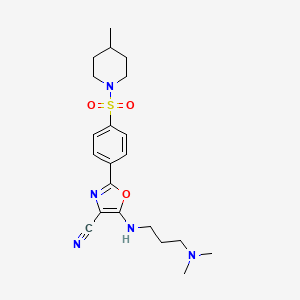
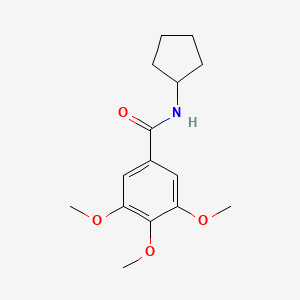

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2412098.png)
![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)
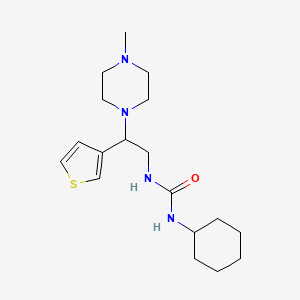

![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)
